(Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide
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Overview
Description
(Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic system, and is substituted with phenyl and acrylamide groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methyl group: Methylation of the imidazo[1,2-a]pyrimidine core can be performed using methyl iodide in the presence of a base like potassium carbonate.
Coupling with phenylacrylamide: The final step involves coupling the methylimidazo[1,2-a]pyrimidine derivative with phenylacrylamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane with appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it useful in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(3-(2-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide
- (Z)-N-(3-(3-ethylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide
- (Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(4-methylphenyl)acrylamide
Uniqueness
The uniqueness of (Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide lies in its specific substitution pattern and the presence of both imidazo[1,2-a]pyrimidine and phenylacrylamide moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(Z)-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-16-21(25-22-23-13-6-14-26(16)22)18-9-5-10-19(15-18)24-20(27)12-11-17-7-3-2-4-8-17/h2-15H,1H3,(H,24,27)/b12-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJENOHSISKVPRH-QXMHVHEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)/C=C\C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.